((4-Fluorophenyl)amino)acetonitrile
Overview
Description
((4-Fluorophenyl)amino)acetonitrile is a fluorinated α-aminonitrile compound. It is characterized by the presence of a fluorine atom on the phenyl ring and an amino group attached to the acetonitrile moiety.
Mechanism of Action
Target of Action
It’s known that this compound is a starting reagent in the synthesis of 1-alkyl-n-[2-ethyl-2-(4-fluorophenyl)butyl]piperidine-4-carboxamide derivatives
Mode of Action
It’s known that this compound undergoes biotransformation to 4-Fluorophenylacetic acid by marine fungi, Aspergillus sydowii Ce19 . This suggests that the compound may interact with enzymes or other proteins in the cell to undergo this transformation.
Biochemical Pathways
The biotransformation of this compound to 4-fluorophenylacetic acid suggests that it may be involved in metabolic pathways related to the breakdown and utilization of fluorinated compounds .
Result of Action
Its biotransformation to 4-fluorophenylacetic acid suggests that it may have some influence on cellular metabolism .
Biochemical Analysis
Biochemical Properties
((4-Fluorophenyl)amino)acetonitrile is known to undergo biotransformation to 4-Fluorophenylacetic acid by marine fungi, Aspergillus sydowii Ce19 This suggests that this compound may interact with enzymes and other biomolecules in the context of biochemical reactions
Molecular Mechanism
It is possible that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
It is possible that this compound interacts with enzymes or cofactors and could have effects on metabolic flux or metabolite levels
Preparation Methods
Synthetic Routes and Reaction Conditions
((4-Fluorophenyl)amino)acetonitrile can be synthesized through a ‘green protocol’ that involves the reaction of 4-fluoroaniline with acetonitrile under specific conditions. The reaction typically requires a catalyst and proceeds through nucleophilic substitution, where the amino group of 4-fluoroaniline attacks the nitrile carbon of acetonitrile .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced catalysts and controlled reaction environments .
Chemical Reactions Analysis
Types of Reactions
((4-Fluorophenyl)amino)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like sodium hydride or organometallic compounds facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
((4-Fluorophenyl)amino)acetonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and enzymes.
Medicine: Investigated for its potential therapeutic properties, including enzyme inhibition and receptor binding.
Industry: Utilized in the synthesis of pharmaceuticals and agrochemicals
Comparison with Similar Compounds
Similar Compounds
4-Fluorophenylacetonitrile: Similar structure but lacks the amino group.
4-Fluorobenzonitrile: Contains a fluorine atom on the phenyl ring but lacks the amino and acetonitrile groups.
4-Methoxyphenylacetonitrile: Similar structure with a methoxy group instead of a fluorine atom.
Uniqueness
((4-Fluorophenyl)amino)acetonitrile is unique due to the presence of both the fluorine atom and the amino group, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets and enhances its utility in various applications .
Properties
IUPAC Name |
2-(4-fluoroanilino)acetonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN2/c9-7-1-3-8(4-2-7)11-6-5-10/h1-4,11H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAYKXKKZGRYBAQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NCC#N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50997850 | |
Record name | (4-Fluoroanilino)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50997850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76471-94-8 | |
Record name | 2-[(4-Fluorophenyl)amino]acetonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=76471-94-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | ((4-Fluorophenyl)amino)acetonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076471948 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (4-Fluoroanilino)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50997850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [(4-fluorophenyl)amino]acetonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.320 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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